2-(Aminomethyl)-3-fluorobenzonitrile
Description
2-(Aminomethyl)-3-fluorobenzonitrile is a fluorinated aromatic compound characterized by a benzonitrile core substituted with an aminomethyl group (-CH2NH2) at the 2-position and a fluorine atom at the 3-position. The aminomethyl group enhances reactivity for further functionalization, while the fluorine atom modulates electronic properties and metabolic stability.
Properties
Molecular Formula |
C8H7FN2 |
|---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
2-(aminomethyl)-3-fluorobenzonitrile |
InChI |
InChI=1S/C8H7FN2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3H,5,11H2 |
InChI Key |
CURBGKBHXPPAIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-fluorobenzonitrile typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the benzene ring. The process generally starts with the preparation of a suitable precursor, such as 3-fluorobenzonitrile, which is then subjected to a reaction with formaldehyde and ammonia to introduce the aminomethyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3-fluorobenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated benzoic acids, while reduction can produce fluorinated benzylamines.
Scientific Research Applications
2-(Aminomethyl)-3-fluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-3-fluorobenzonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Halogen Substitution: Chlorine or bromine substituents (e.g., A886178 in ) increase reactivity but reduce biocompatibility compared to aminomethyl derivatives .
- Fluorine Count : Difluoro analogs (e.g., 3,5-difluoro) exhibit enhanced metabolic stability due to reduced oxidative metabolism, a critical factor in drug design .
Functional Group Modifications
Hydrochloride Salts
Compounds like 4-(Aminomethyl)-3-fluorobenzonitrile hydrochloride (CAS 701269-55-8) demonstrate improved aqueous solubility, making them preferable for pharmacokinetic studies . The target compound’s free base form may offer better membrane permeability but lower bioavailability.
Complex Derivatives
The compound (R)-3-((3-Amino-4-fluorophenyl)((cyclopropylmethyl)amino)methyl)benzonitrile oxalate () highlights how modifying the aminomethyl group (e.g., cyclopropylmethyl substitution) enhances target selectivity and potency. Such derivatives are prioritized in central nervous system (CNS) drug development due to improved blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
